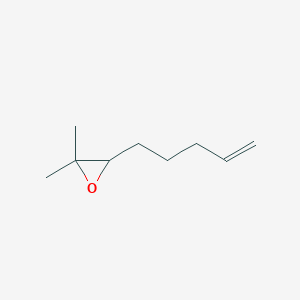
2,2-Dimethyl-3-pent-4-enyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-pent-4-enyloxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known as myrcene oxide due to its structural relationship with myrcene, a naturally occurring terpene. The oxirane ring in this compound is highly reactive, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-pent-4-enyloxirane can be synthesized through the epoxidation of myrcene. The epoxidation process involves the addition of an oxygen atom to the carbon-carbon double bond in myrcene, forming the oxirane ring. Common reagents used for this reaction include peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of myrcene. This process is optimized for large-scale production, utilizing fixed-bed reactors and catalysts to enhance the reaction rate and efficiency. The product is then purified through distillation or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-pent-4-enyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve ring opening.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Diols, hydroxy ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Functionalized alcohols, ethers, or amines.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-pent-4-enyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-pent-4-enyloxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack. This leads to ring-opening reactions, where the nucleophile attacks one of the carbon atoms in the ring, resulting in the formation of a new bond and the opening of the ring. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
2,2-Dimethyl-3-pent-4-enyloxirane can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(3-methyl-4-penten-1-yl)oxirane: This compound has a similar structure but differs in the position of the double bond. It exhibits similar reactivity but may have different physical properties and applications.
2,2-Dimethyl-3-(3-methylidenepent-4-enyl)oxirane: Another closely related compound with a different arrangement of the double bond. It shares similar chemical properties but may be used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
157474-64-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
Clave InChI |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
SMILES canónico |
CC1(C(O1)CCCC=C)C |
Sinónimos |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















